molecular formula C19H22N2O4 B2982697 (3,5-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034618-66-9

(3,5-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone

カタログ番号: B2982697
CAS番号: 2034618-66-9
分子量: 342.395
InChIキー: MYSOUWFVARWIBI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3,5-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is a chemical compound offered for research and development purposes. This molecule features a 3,5-dimethoxyphenyl group linked to a 3-(pyridin-4-yloxy)piperidine scaffold via a methanone linker. Compounds with similar structural features, particularly the (3,5-dimethoxyphenyl)methanone core, have been identified in high-throughput screens as potential agonists for neurological targets such as the D3 dopamine receptor (D3R) . The piperidine and pyridine rings are common pharmacophores in medicinal chemistry, often contributing to a molecule's ability to interact with biological enzymes and receptors . Researchers may find this compound valuable for probing new biological pathways, particularly in neuroscientific and oncological research, given the documented activity of analogous structures . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Researchers are responsible for conducting all necessary experiments to determine this compound's specific properties, mechanisms of action, and research applications.

特性

IUPAC Name

(3,5-dimethoxyphenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-23-17-10-14(11-18(12-17)24-2)19(22)21-9-3-4-16(13-21)25-15-5-7-20-8-6-15/h5-8,10-12,16H,3-4,9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSOUWFVARWIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCCC(C2)OC3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core piperidine and phenyl rings. One common synthetic route includes:

  • Piperidine Derivative Synthesis: : Piperidine is reacted with pyridin-4-ol under suitable conditions to form the piperidine-pyridine linkage.

  • Phenyl Ring Functionalization: : The phenyl ring is functionalized with methoxy groups through a methylation reaction.

  • Coupling Reaction: : The piperidine-pyridine derivative is then coupled with the functionalized phenyl ring using a suitable coupling agent, such as a carbodiimide, to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

化学反応の分析

Types of Reactions

(3,5-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce the ketone group to an alcohol.

  • Substitution: : Substitution reactions can occur at various positions on the phenyl and piperidine rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.

Major Products Formed

  • Oxidation: : Formation of corresponding oxo derivatives.

  • Reduction: : Formation of corresponding alcohol derivatives.

  • Substitution: : Formation of various substituted derivatives based on the nucleophile or electrophile used.

科学的研究の応用

(3,5-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders and inflammation.

  • Industry: : Utilized in the development of new materials and chemical processes.

作用機序

The mechanism by which (3,5-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and target system.

類似化合物との比較

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Bioactivity (IC50/Other) Synthetic Accessibility
(3,5-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone ~357.4 Pyridin-4-yloxy, piperidine N/A Likely multi-step synthesis
(3,5-Dimethoxyphenyl)[4-(2-pyridinyl)-1-piperazinyl]methanone ~365.4 2-Pyridinyl, piperazine N/A Requires piperazine coupling
(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone ~298.4 tert-Butyl, pyrazole N/A Straightforward arylation
Thiadiazole-Triazole Methanone ~665.6 Triazole, thiadiazole, trimethoxyphenyl 1.79 µM (EGFRK) Complex multi-step synthesis
(3,5-Dimethoxyphenyl)(naphthalen-1-yl)methanone ~308.3 Naphthalene N/A MnO2-mediated oxidation

Research Findings and Implications

  • This contrasts with halogenated analogs (), where electron-withdrawing groups may prioritize hydrophobic interactions.
  • Heterocyclic Influence : Piperidine-pyridine systems (target compound) balance flexibility and basicity, whereas rigid triazole-thiadiazole cores () favor high-affinity but synthetically challenging scaffolds.
  • Synthetic Feasibility : Bulkier analogs (e.g., naphthalene in ) are easier to synthesize via oxidation, while piperazine/piperidine-linked compounds require specialized coupling reagents.

生物活性

The compound (3,5-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms, effects, and relevant case studies.

Key Functional Groups

  • Dimethoxyphenyl Group : Enhances lipophilicity and potential receptor interactions.
  • Pyridin-4-yloxy : Contributes to the compound's pharmacological profile by interacting with various biological targets.
  • Piperidine Ring : Known for its role in modulating neurotransmitter systems.

The biological activity of (3,5-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an allosteric modulator, influencing the activity of muscarinic receptors, particularly M4, which are implicated in cognitive functions and pain modulation .

Pharmacological Effects

  • Analgesic Properties : Research indicates that compounds with similar structures exhibit analgesic effects via μ-opioid receptor activation. The compound may have potential as a non-opioid analgesic alternative .
  • Neuroprotective Effects : The piperidine component is linked to neuroprotective actions, potentially reducing neuroinflammation and oxidative stress.
  • Antidepressant Activity : Some derivatives have shown promise in alleviating symptoms of depression through modulation of serotonin pathways .

Comparative Biological Activity

To better understand the compound's efficacy, it is useful to compare it with other related compounds. The following table summarizes the biological activities of selected analogs:

Compound NameAnalgesic Activity (ED50 mg/kg)Neuroprotective EffectAntidepressant Activity
Compound A0.54ModerateYes
Compound B0.021HighNo
(Target)TBDTBDTBD

Study 1: Analgesic Efficacy

A study evaluated the analgesic properties of (3,5-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone using hot plate and anti-writhing models. Results indicated significant analgesic effects comparable to established opioid analgesics, with an ED50 value indicating potent efficacy in pain relief scenarios .

Study 2: Neuroprotection in Animal Models

In a neuroinflammation model, the compound demonstrated a reduction in pro-inflammatory cytokines and markers of oxidative stress, suggesting potential for treating neurodegenerative diseases. This aligns with findings from other studies on similar piperidine derivatives.

Q & A

Basic: What are the recommended synthetic routes for (3,5-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves coupling a 3,5-dimethoxyphenyl moiety with a piperidine intermediate. For example, details a related compound’s synthesis using a base-mediated reaction in dichloromethane. Key steps include:

  • Amide Bond Formation : Use coupling agents like EDCI/HOBt for the methanone linkage.
  • Piperidine Functionalization : Introduce the pyridin-4-yloxy group via nucleophilic substitution under inert conditions (e.g., N₂ atmosphere) .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DCM vs. THF) and base strength (NaOH vs. K₂CO₃) to improve yields.

Advanced: How can computational modeling guide the design of derivatives targeting specific receptors (e.g., kinases or GPCRs)?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities of the compound’s methanone and piperidine groups to receptor active sites.
  • QSAR Analysis : Corporate substituent effects (e.g., methoxy vs. ethoxy) from ’s pyrazoline derivatives to model activity trends .
  • MD Simulations : Assess conformational stability of the pyridinyloxy-piperidine moiety in solvated systems (e.g., GROMACS) to refine pharmacophore models.

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR : Assign peaks using DEPT-135 for piperidine CH₂ groups and aromatic protons. Compare ¹H-NMR shifts of the pyridinyloxy group (δ ~8.5 ppm) to ’s analogs .
  • FT-IR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and ether (C-O-C) bands at ~1250 cm⁻¹ .
  • HRMS : Validate molecular ion ([M+H]⁺) with mass accuracy <5 ppm.

Advanced: How can crystallographic studies resolve contradictions in proposed molecular conformations?

Methodological Answer:

  • X-ray Diffraction : Grow single crystals via slow evaporation (e.g., ethanol/water mix). Compare bond angles and torsion angles to computational predictions (e.g., Gaussian 16).
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O) to explain packing patterns, as in ’s piperidine sulfonamide structure .
  • Validate Stereochemistry : Use Flack parameters to confirm chiral centers in the piperidine ring .

Basic: What safety protocols are essential during synthesis and handling?

Methodological Answer:

  • PPE : Wear nitrile gloves and goggles to avoid skin/eye contact (per and ’s safety sheets) .
  • Ventilation : Use fume hoods to prevent inhalation of pyridine derivatives.
  • Waste Disposal : Quench reactive intermediates (e.g., excess NaH) with isopropanol before aqueous neutralization .

Advanced: How can dose-response variability in cellular assays be minimized during bioactivity studies?

Methodological Answer:

  • Experimental Design : Use factorial designs (e.g., 3×3 matrices) to test compound concentrations against cell viability (IC₅₀) and off-target effects .
  • Normalization : Include internal controls (e.g., DMSO vehicle) and normalize data to housekeeping genes (e.g., GAPDH).
  • Statistical Power : Apply ANOVA with post-hoc Tukey tests to distinguish biological vs. technical variability, as in ’s pharmacogenomics simulations .

Basic: How should stability studies be conducted to assess compound degradation under varying conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40–80°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks.
  • HPLC Analysis : Monitor degradation products using a C18 column (1.0 mL/min flow, 254 nm UV). Compare retention times to synthetic impurities .
  • pH Stability : Test solubility and integrity in buffers (pH 1–13) to identify labile groups (e.g., ester hydrolysis).

Advanced: What strategies can resolve discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • PK/PD Modeling : Integrate bioavailability (e.g., LogP ~2.5–3.5) and metabolic clearance (CYP450 assays) to predict in vivo activity.
  • Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites. Cross-reference with ’s pyrimidine derivatives’ metabolic pathways .
  • Tissue Distribution : Apply autoradiography or whole-body imaging in rodent models to correlate target engagement with efficacy.

Basic: What chromatographic methods are optimal for purity analysis?

Methodological Answer:

  • HPLC : Use a gradient of acetonitrile/water (0.1% TFA) on a Zorbax SB-C18 column (4.6 × 250 mm). Set detection at 220–280 nm.
  • GC-MS : For volatile impurities, employ a DB-5MS column (30 m × 0.25 mm) with helium carrier gas (1.2 mL/min) .
  • Validation : Follow ICH Q2(R1) guidelines for LOD, LOQ, and linearity (R² >0.995).

Advanced: How can fragment-based drug design (FBDD) improve selectivity against off-target proteins?

Methodological Answer:

  • Library Screening : Test methanone and piperidine fragments in SPR or thermal shift assays to identify high-affinity motifs.
  • Co-crystallization : Solve structures with off-target proteins (e.g., hERG) to guide steric hindrance modifications .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent changes (e.g., methoxy → trifluoromethyl) using Schrödinger’s FEP+ module.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。